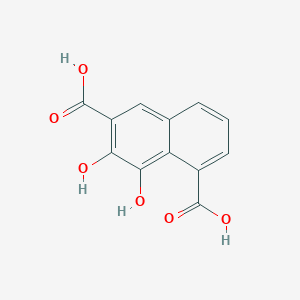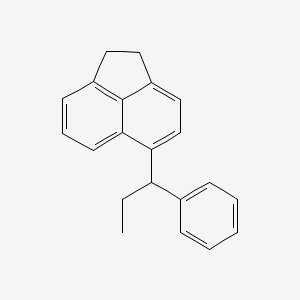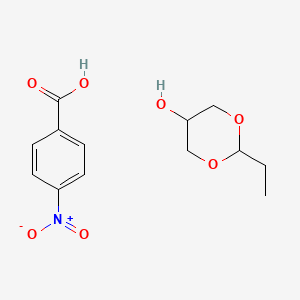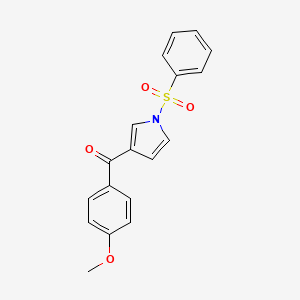![molecular formula C10H14O2 B14359536 4-(Prop-1-en-2-yl)-7-oxabicyclo[4.1.0]heptane-1-carbaldehyde CAS No. 90926-06-0](/img/structure/B14359536.png)
4-(Prop-1-en-2-yl)-7-oxabicyclo[4.1.0]heptane-1-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Prop-1-en-2-yl)-7-oxabicyclo[4.1.0]heptane-1-carbaldehyde is a complex organic compound with the molecular formula C10H14O2. This compound is characterized by its unique bicyclic structure, which includes an oxirane ring fused to a cyclohexane ring, and an aldehyde functional group. The presence of the prop-1-en-2-yl group adds to its structural complexity and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Prop-1-en-2-yl)-7-oxabicyclo[4.1.0]heptane-1-carbaldehyde typically involves multiple steps, starting from simpler organic molecules. One common method involves the Diels-Alder reaction, where a diene and a dienophile react to form the bicyclic structure. Subsequent steps may include oxidation to introduce the aldehyde group and functionalization to add the prop-1-en-2-yl group.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of catalysts to increase the reaction rate and yield. High-pressure reactors and controlled temperature conditions are often employed to ensure the desired product is obtained efficiently. The use of green chemistry principles, such as solvent-free reactions and renewable starting materials, is also gaining traction in the industrial synthesis of this compound.
Análisis De Reacciones Químicas
Types of Reactions
4-(Prop-1-en-2-yl)-7-oxabicyclo[4.1.0]heptane-1-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The prop-1-en-2-yl group can undergo electrophilic substitution reactions, particularly in the presence of strong acids or bases.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Strong acids (HCl, H2SO4), strong bases (NaOH, KOH)
Major Products
Oxidation: 4-(Prop-1-en-2-yl)-7-oxabicyclo[4.1.0]heptane-1-carboxylic acid
Reduction: 4-(Prop-1-en-2-yl)-7-oxabicyclo[4.1.0]heptane-1-methanol
Substitution: Various substituted derivatives depending on the electrophile used
Aplicaciones Científicas De Investigación
4-(Prop-1-en-2-yl)-7-oxabicyclo[4.1.0]heptane-1-carbaldehyde has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the synthesis of complex natural products and pharmaceuticals.
Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly as a precursor to bioactive compounds.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.
Mecanismo De Acción
The mechanism of action of 4-(Prop-1-en-2-yl)-7-oxabicyclo[4.1.0]heptane-1-carbaldehyde is largely dependent on its functional groups and structural features. The aldehyde group can form covalent bonds with nucleophiles, leading to the formation of various adducts. The oxirane ring is highly reactive and can undergo ring-opening reactions, which are often catalyzed by acids or bases. These reactions can lead to the formation of new functional groups and molecular structures, which can interact with biological targets and pathways.
Comparación Con Compuestos Similares
Similar Compounds
4-(Prop-1-en-2-yl)-7-azabicyclo[4.1.0]heptane: Similar bicyclic structure but contains a nitrogen atom instead of an oxygen atom.
1,8-Dimethyl-4-(prop-1-en-2-yl)spiro[4.5]dec-7-ene: Similar structure but lacks the oxirane ring and aldehyde group.
Uniqueness
4-(Prop-1-en-2-yl)-7-oxabicyclo[410]heptane-1-carbaldehyde is unique due to its combination of an oxirane ring, a cyclohexane ring, and an aldehyde group
Propiedades
Número CAS |
90926-06-0 |
|---|---|
Fórmula molecular |
C10H14O2 |
Peso molecular |
166.22 g/mol |
Nombre IUPAC |
4-prop-1-en-2-yl-7-oxabicyclo[4.1.0]heptane-1-carbaldehyde |
InChI |
InChI=1S/C10H14O2/c1-7(2)8-3-4-10(6-11)9(5-8)12-10/h6,8-9H,1,3-5H2,2H3 |
Clave InChI |
VOSYWBFRXUHESA-UHFFFAOYSA-N |
SMILES canónico |
CC(=C)C1CCC2(C(C1)O2)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


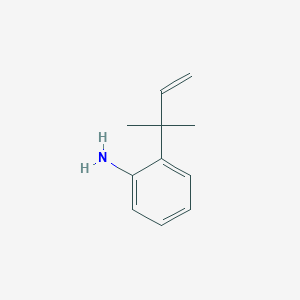
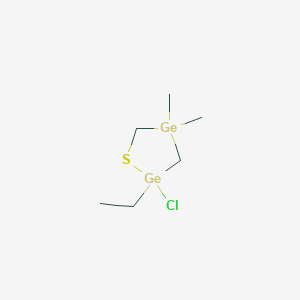
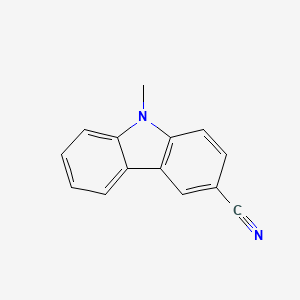
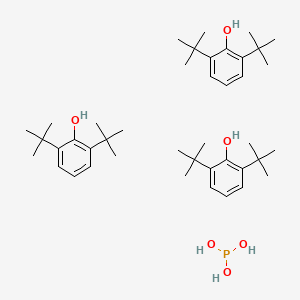
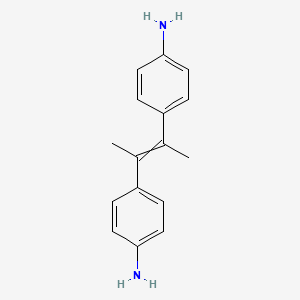
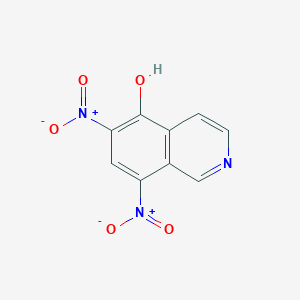
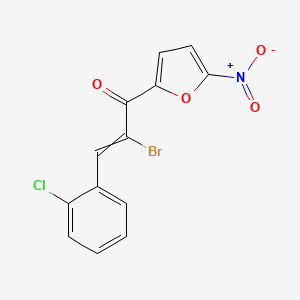
![(5-{[2-(3-Chlorophenyl)-2-oxoethyl]amino}-2-methoxyphenyl)methyl carbonate](/img/structure/B14359502.png)
![(5-{[2-(3-Ethoxyphenyl)-2-oxoethyl]amino}-2-methoxyphenyl)methyl carbonate](/img/structure/B14359509.png)

